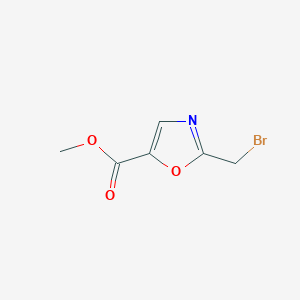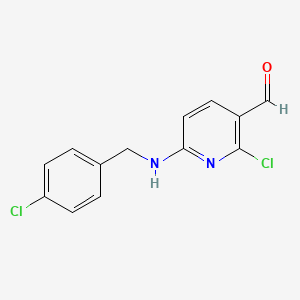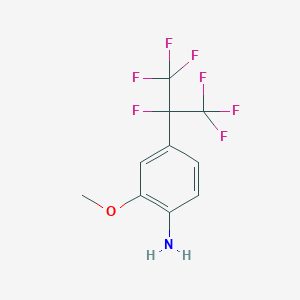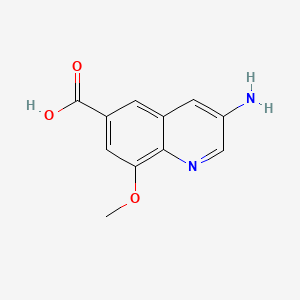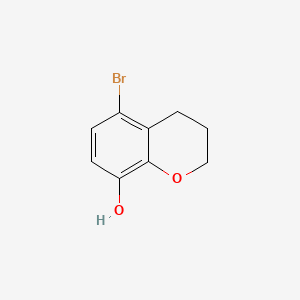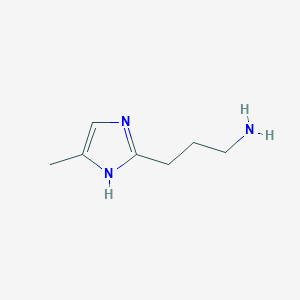
Comanic acid isopropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Comanic acid isopropyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances and flavors. This compound is synthesized from comanic acid and isopropyl alcohol, resulting in a compound with unique chemical properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Comanic acid isopropyl ester is typically synthesized through esterification, a reaction between comanic acid and isopropyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants into the ester product. The general reaction is as follows:
Comanic acid+Isopropyl alcoholH2SO4Comanic acid isopropyl ester+Water
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of azeotropic distillation to remove water and drive the reaction to completion.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, reverting to comanic acid and isopropyl alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or enzymes in mild conditions.
Major Products Formed:
Hydrolysis: Comanic acid and isopropyl alcohol.
Reduction: Comanic alcohol.
Transesterification: A new ester and the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Comanic acid isopropyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Wirkmechanismus
The mechanism of action of comanic acid isopropyl ester involves its interaction with specific molecular targets, depending on its application. For instance, in antimicrobial applications, it may disrupt microbial cell membranes, leading to cell lysis. In drug delivery, it can enhance the solubility and stability of active pharmaceutical ingredients, facilitating their absorption and efficacy.
Vergleich Mit ähnlichen Verbindungen
Comanic acid isopropyl ester can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent with a lower boiling point.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Isopropyl butyrate: Similar in structure but derived from butyric acid, used in fragrances.
Uniqueness: this compound stands out due to its specific chemical structure, which imparts unique properties such as higher boiling point and specific reactivity patterns, making it suitable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C9H10O4 |
|---|---|
Molekulargewicht |
182.17 g/mol |
IUPAC-Name |
propan-2-yl 4-oxopyran-2-carboxylate |
InChI |
InChI=1S/C9H10O4/c1-6(2)13-9(11)8-5-7(10)3-4-12-8/h3-6H,1-2H3 |
InChI-Schlüssel |
QEEHZUAIDFUSAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C1=CC(=O)C=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


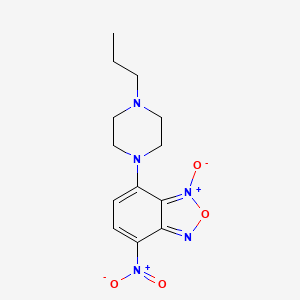
![2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile](/img/structure/B13931630.png)
